
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBN, and it has been synthesized using a variety of methods. TBN has been shown to have a wide range of biochemical and physiological effects, and it is believed to have potential applications in the fields of medicine, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of TBN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. TBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBN has a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TBN has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. TBN has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
TBN has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a wide range of experimental conditions. However, TBN also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TBN has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several potential future directions for research on TBN. One area of research that holds promise is the development of novel TBN derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of TBN's potential applications in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of TBN and to better understand its potential applications in cancer research.
合成法
TBN can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing TBN involves the reaction of 4-ethoxyaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces an intermediate compound, which is then further reacted with 4-hydroxy-1-naphthaldehyde to produce TBN.
科学的研究の応用
TBN has been extensively studied for its potential applications in scientific research. One of the most promising applications of TBN is in the field of cancer research. TBN has been shown to have potent anti-cancer properties, and it has been found to inhibit the growth of a wide range of cancer cell lines.
特性
分子式 |
C28H28N2O4S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
(NZ)-4-tert-butyl-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O4S/c1-5-34-21-14-12-20(13-15-21)29-26-18-25(23-8-6-7-9-24(23)27(26)31)30-35(32,33)22-16-10-19(11-17-22)28(2,3)4/h6-18,29H,5H2,1-4H3/b30-25- |
InChIキー |
LGLQPAWHDFJHII-JVCXMKTPSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281426.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281428.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)

![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)